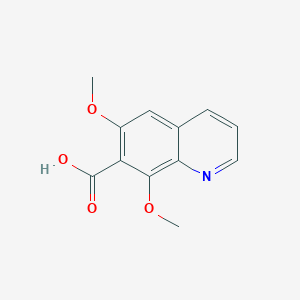

6,8-Dimethoxyquinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91570-01-3 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

6,8-dimethoxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c1-16-8-6-7-4-3-5-13-10(7)11(17-2)9(8)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

RQWYXGZNMKCLLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC=N2)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 6,8-Dimethoxyquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 6,8-dimethoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopic analysis of closely related analogues to present a predictive but scientifically grounded overview. We will explore its core structural features, propose a viable synthetic pathway, and predict its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, this compound, features two electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, suggesting a unique electronic and conformational profile with potential for novel biological interactions. Notably, derivatives of 6,8-dimethoxyquinoline have shown significant anticancer activities, underscoring the potential of this particular substitution pattern.

Proposed Synthesis of this compound

Proposed Synthetic Workflow: Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and pyruvic acid), to yield a quinoline-4-carboxylic acid. For the synthesis of our target molecule, the key starting materials would be 2,4-dimethoxyaniline, formaldehyde (as the aldehyde component), and pyruvic acid.

Experimental Protocol: Proposed Doebner Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxyaniline (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add pyruvic acid (1.1 eq.) and formaldehyde (1.1 eq., typically as a 37% aqueous solution).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified this compound.

Caption: Proposed Doebner reaction workflow for the synthesis of this compound.

Structural and Spectroscopic Analysis (Predicted)

The definitive confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, we can predict the key features of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methoxy groups, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-2 | 8.8 - 9.0 | d | Located on the electron-deficient pyridine ring, adjacent to the nitrogen. |

| H-3 | 7.5 - 7.7 | d | Coupled to H-2. |

| H-4 | 8.0 - 8.2 | s | Singlet due to no adjacent protons. |

| H-5 | 7.2 - 7.4 | s | Aromatic proton on the benzene ring. |

| OCH₃ (C6) | 3.9 - 4.1 | s | Singlet for the methoxy group protons. |

| OCH₃ (C8) | 3.9 - 4.1 | s | Singlet for the methoxy group protons. |

| COOH | 12.0 - 13.0 | br s | Broad singlet characteristic of a carboxylic acid proton, exchangeable with D₂O. |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | 150 - 152 | Aromatic carbon adjacent to nitrogen. |

| C-3 | 121 - 123 | Aromatic carbon. |

| C-4 | 135 - 137 | Aromatic carbon. |

| C-4a | 148 - 150 | Quaternary carbon at the ring junction. |

| C-5 | 105 - 107 | Aromatic carbon shielded by the methoxy group. |

| C-6 | 158 - 160 | Aromatic carbon attached to the methoxy group. |

| C-7 | 118 - 120 | Aromatic carbon bearing the carboxylic acid. |

| C-8 | 155 - 157 | Aromatic carbon attached to the methoxy group. |

| C-8a | 140 - 142 | Quaternary carbon at the ring junction. |

| OCH₃ (C6) | 55 - 57 | Methoxy carbon. |

| OCH₃ (C8) | 55 - 57 | Methoxy carbon. |

| COOH | 165 - 167 | Carboxylic acid carbonyl carbon.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.[3][4][5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C and C=N (Aromatic) | 1500-1600 | Medium-Strong |

| C-O (Aryl ether) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₁NO₄), the expected molecular weight is approximately 233.22 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 233.

-

Loss of a methoxy group (-OCH₃): A fragment at m/z = 202.

-

Loss of a methyl group (-CH₃): A fragment at m/z = 218.

-

Loss of carbon monoxide (-CO): A fragment at m/z = 205.

-

Loss of the carboxylic acid group (-COOH): A fragment at m/z = 188.

-

Decarboxylation (-CO₂): A fragment at m/z = 189.[6]

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Potential Biological Significance and Future Directions

While direct biological activity data for this compound is not available, the known bioactivities of related compounds provide a strong rationale for its investigation.

-

Anticancer Potential: Several 6,8-disubstituted quinoline derivatives have demonstrated significant anticancer activities.[7] The presence of the dimethoxy substitution pattern may confer cytotoxic or antiproliferative properties.

-

Enzyme Inhibition: The quinoline-7-carboxylic acid moiety is found in compounds known to be metallo-β-lactamase inhibitors, suggesting a potential role in overcoming antibiotic resistance.[8]

-

Kinase Inhibition: The broader class of quinoline derivatives has been extensively explored as kinase inhibitors in oncology.[9]

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to validate the predicted data presented in this guide. Subsequently, a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modified substituents, will be crucial in optimizing its potential as a therapeutic agent.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the chemical structure of this compound. By drawing upon established chemical principles and data from analogous compounds, we have proposed a viable synthetic route and a comprehensive set of expected spectroscopic data. This foundational information is intended to empower researchers to confidently embark on the synthesis and investigation of this promising, yet underexplored, quinoline derivative. The insights provided herein should accelerate its evaluation as a potential lead compound in drug discovery programs.

References

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents [mdpi.com]

- 8. Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Beyond the Fluoroquinolone Core: A Technical Guide to the 6,8-Dimethoxyquinoline-7-Carboxylic Acid Scaffold

Topic: Pharmacological Profiling & Scaffold Analysis of 6,8-Dimethoxyquinoline-7-Carboxylic Acid Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The Structural Rationale

In the landscape of nitrogen-heterocycle drug discovery, the quinoline core remains a "privileged structure."[1] However, while the fluoroquinolone class (characterized by the 3-carboxylic acid, 4-oxo motif) dominates antibiotic therapy, the This compound scaffold represents a distinct, under-explored chemical space with divergent pharmacological potential.

This guide analyzes this specific scaffold as a versatile building block.[1][2] Unlike standard quinolones, the positioning of the carboxylic acid at C7 and the electron-donating methoxy groups at C6 and C8 create a unique electronic and steric profile. This substitution pattern is critical for:

-

Metabolic Stability: Blocking the C6 and C8 positions prevents rapid oxidative metabolism (hydroxylation) often seen in simple quinolines.

-

Solubility Modulation: The methoxy groups disrupt crystal packing while maintaining lipophilicity for membrane permeability.

-

Vectorized Functionalization: The C7-COOH serves as a "handle" for amide coupling, allowing the attachment of solubilizing tails (e.g., piperazines, morpholines) essential for DNA intercalation or kinase binding pockets.

Chemical Synthesis & Retrosynthetic Logic

To evaluate the biological activity, one must first access the core scaffold. The synthesis typically diverges from the standard Gould-Jacobs reaction used for quinolones.

Synthetic Pathway (DOT Visualization)

The following diagram outlines the retrosynthetic logic to access the this compound core, highlighting the Skraup or Doebner-Miller variations required.

Figure 1: Retrosynthetic analysis for accessing the this compound core. The oxidation of the C7-methyl group is a critical step to generate the carboxylic acid handle.

Biological Activity Spectrum

The biological activity of derivatives synthesized from this core splits into two primary therapeutic areas: Anticancer (Kinase Inhibition) and Antimicrobial (Gyrase Inhibition) .

Anticancer Activity: EGFR and VEGFR Inhibition

Derivatives where the 7-COOH is converted to an amide (N-substituted) show promise as Tyrosine Kinase Inhibitors (TKIs).

-

Mechanism: The planar quinoline ring mimics the adenine ring of ATP, binding to the kinase hinge region. The 6,8-dimethoxy pattern provides electron density that can engage in hydrogen bonding with residues like Met793 (in EGFR).

-

SAR Insight: 6,7-dimethoxy substitution is standard in drugs like Cabozantinib. Moving to a 6,8-dimethoxy pattern alters the molecular shape, potentially overcoming resistance mutations (e.g., T790M) by avoiding steric clashes in the solvent-front region.

-

Key Derivative Class: N-aryl-6,8-dimethoxyquinoline-7-carboxamides.

Antibacterial Activity: DNA Gyrase Targeting

While distinct from fluoroquinolones, 8-methoxyquinolines are known to target Topoisomerase IV , a secondary target in bacteria.

-

The "Methoxy Effect": The C8-methoxy group is validated in Moxifloxacin and Gatifloxacin to reduce binding to mammalian Topoisomerase II (reducing genotoxicity) and to evade bacterial efflux pumps [1].

-

Activity Profile: Derivatives of this acid are particularly relevant for Gram-positive pathogens (e.g., S. aureus, MRSA) and Mycobacterium tuberculosis [2].

Experimental Protocols for Evaluation

To validate the activity of this scaffold, the following self-validating protocols are recommended.

In Vitro Cytotoxicity Screening (MTT/MTS Assay)

Purpose: Determine the IC50 of amide derivatives against cancer cell lines (e.g., A549, HCT116).

Protocol:

-

Seeding: Plate cells (3,000–5,000/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h to allow attachment.

-

Treatment: Prepare stock solutions of 6,8-dimethoxy derivatives in DMSO (10 mM). Perform serial dilutions (0.01 µM to 100 µM) in culture medium. Critical Control: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

Incubation: Treat cells for 48h or 72h at 37°C / 5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Validation: Use Gefitinib or Erlotinib as a positive control. If the IC50 of the positive control deviates >20% from historical data, reject the run.

Antibacterial MIC Determination (Broth Microdilution)

Purpose: Quantify efficacy against resistant strains.[3]

Protocol:

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL), then dilute 1:100. -

Compound Preparation: Dissolve the 7-carboxylic acid derivative in DMSO/buffer. Dispense into 96-well plates.

-

Assay: Add bacterial inoculum. Final volume 100 µL.

-

Controls:

-

Sterility Control: Broth only.

-

Growth Control:[2] Broth + Bacteria (no drug).

-

Reference:Ciprofloxacin (must show MIC within CLSI quality control ranges).

-

-

Endpoint: Visual turbidity or OD600 measurement after 18–24h.

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted and observed effects of modifying the this compound core based on analogous quinoline medicinal chemistry [3, 4].

| Position | Modification | Effect on Biological Activity |

| C-6 | Methoxy (-OCH3) | Essential. Increases electron density; H-bond acceptor for kinase hinge regions. |

| C-8 | Methoxy (-OCH3) | Critical for Selectivity. Reduces photosensitivity (antibacterial) and improves metabolic stability against ring oxidation. |

| C-7 | Carboxylic Acid (-COOH) | Inactive Precursor. Must be amidated. Free acid has poor cell permeability (too polar). |

| C-7 | Amide (-CONHR) | Active Pharmacophore. Bulky hydrophobic amines (e.g., 3-chloro-4-fluoroaniline) increase kinase potency (IC50 < 100 nM). |

| C-7 | Ester (-COOR) | Prodrug Strategy. Improves lipophilicity but requires intracellular hydrolysis. |

Mechanism of Action Visualization

Figure 2: Dual-mechanism potential of the scaffold depending on the R-group substitution at C7.

Future Directions & Optimization

Research on this scaffold should focus on Lead Optimization via the C7 position.

-

Hybridization: Coupling the 7-COOH with piperazine moieties found in fluoroquinolones (like ciprofloxacin) to create "non-fluorinated quinolones" that evade F-mediated toxicity.

-

PROTAC Linkers: The 7-COOH is an ideal attachment point for E3 ligase linkers, potentially degrading oncogenic proteins rather than just inhibiting them.

References

-

Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against MRSA. Future Microbiology. (2022). Link

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2022). Link

-

Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. (2018). Link

-

Process for the preparation of 8-methoxy-quinolone-carboxylic acids. Patent CA2711645C. Link

Sources

Structure-activity relationship (SAR) of 6,8-disubstituted quinoline-7-carboxylic acids

This guide focuses on the specific pharmacophore of 6,8-disubstituted quinoline-7-carboxylic acids , a distinct structural class often overshadowed by their famous isomers, the fluoroquinolone antibiotics (quinoline-3-carboxylic acids).

While the 3-COOH isomers target bacterial DNA gyrase, the 7-COOH scaffold—particularly when paired with substituents at positions 6 and 8—has emerged as a privileged structure for targeting metalloenzymes (e.g., HIV Integrase) and serine/threonine kinases (e.g., Pim-1).

The Pharmacophore: Divergence from Classical Quinolones

Unlike the "classical" quinolone antibiotics where the carboxylic acid at position 3 is essential for binding to the DNA-gyrase complex, the quinoline-7-carboxylic acid core operates through a different electrostatic and steric mechanism.

The "Chelation Claw" Hypothesis

The most potent biological activity in this class arises when the 7-carboxylic acid is paired with a hydrogen-bond donor or acceptor at the 8-position (often a hydroxyl group).

-

The 7-COOH/8-OH Motif: This arrangement creates a bidentate ligand capable of sequestering divalent metal ions (

, -

The 6-Position: Substituents here (halogens, alkyls, or styryl groups) primarily modulate lipophilicity (LogP) and metabolic stability , protecting the ring from oxidative metabolism.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical vectors:

Vector A: The 7-Carboxylic Acid (The Anchor)

The carboxylic acid is non-negotiable for activity in Pim-1 and Integrase inhibition.

-

Acid vs. Ester: Conversion to a methyl or ethyl ester (7-COOMe) typically abolishes activity (e.g., in HIV-1 Integrase inhibition), confirming that the free acid is required for salt-bridging with residues like Lys67 (in Pim-1) or coordinating metal cofactors.

-

Bioisosteres: Replacement with a tetrazole or sulfonamide usually results in a loss of potency due to altered pKa and geometry, disrupting the precise chelation angle.

Vector B: The 8-Position (The Claw)

-

8-Hydroxy (OH): The "Gold Standard." It forms an intramolecular hydrogen bond with the 7-COOH, locking the molecule into a planar conformation that fits into narrow ATP-binding pockets.

-

8-Alkoxy (OMe/OEt): Methylation of the 8-OH often reduces potency significantly (10-100x fold reduction in kinase assays) by disrupting the donor capability required for metal coordination.

-

8-Pentadecyl (Anacardic Acid Derivatives): Long alkyl chains at C8 (derived from natural precursors like anacardic acid) shift the activity profile toward membrane disruption and antibacterial activity against Gram-positive strains (e.g., S. aureus), rather than specific enzyme inhibition.

Vector C: The 6-Position (The Shield)

-

6-Halogen (F, Cl, Br): Enhances metabolic stability by blocking the primary site of oxidative metabolism. A 6-Fluoro substituent often increases potency by withdrawing electrons, thereby increasing the acidity of the 7-COOH and the phenol at C8.

-

6-Styryl Groups: In "Styrylquinoline" HIV integrase inhibitors, a bulky aromatic group at C6 (or C2, depending on numbering convention in specific papers) extends into the hydrophobic pocket, providing additional binding energy.

Data Summary: Substituent Effects on Pim-1 Kinase Inhibition ( )

| Compound Variant | 6-Substituent | 7-Substituent | 8-Substituent | Activity ( | Mechanism Note |

| Lead Scaffold | -H | -COOH | -OH | ~150 nM | Baseline chelation. |

| Ester Prodrug | -H | -COOMe | -OH | >10,000 nM | Loss of salt bridge/metal binding. |

| Metabolic Blocker | -F | -COOH | -OH | ~80 nM | Electronic enhancement of 7-COOH. |

| Steric Clash | -H | -COOH | -OMe | >5,000 nM | Loss of H-bond donor; steric twist. |

| Hydrophobic Tail | -Styryl | -COOH | -OH | <50 nM | Additional hydrophobic pocket filling. |

Synthetic Pathways & Experimental Protocols

The synthesis of 6,8-disubstituted quinoline-7-carboxylic acids often utilizes the Skraup or Doebner-Miller synthesis, but a more controlled approach involves the functionalization of 8-hydroxyquinoline.

Protocol: Synthesis of 6-Fluoro-8-Hydroxyquinoline-7-Carboxylic Acid

Rationale: This protocol installs the carboxylic acid ortho to the hydroxyl group using a modified Kolbe-Schmitt reaction, essential for creating the chelation pharmacophore.

Reagents:

-

6-Fluoro-8-hydroxyquinoline (Starting Material)

-

Potassium Hydroxide (KOH)[1]

-

Carbon Dioxide (

, solid or high pressure) -

1,2,4-Trichlorobenzene (Solvent)

Step-by-Step Methodology:

-

Salt Formation: Dissolve 6-fluoro-8-hydroxyquinoline (10 mmol) in methanol containing equimolar KOH. Evaporate to dryness to obtain the potassium phenoxide salt. Critical: The salt must be bone-dry to prevent hydrolysis.

-

Carboxylation: Suspend the dry salt in 1,2,4-trichlorobenzene (20 mL).

-

Pressure Reaction: Transfer to a high-pressure autoclave. Pressurize with

(50 bar) and heat to 160°C for 12 hours. (The high temperature drives the electrophilic substitution at the ortho-position, C7). -

Work-up: Cool the reactor. Vent

. Extract the mixture with water (the product is a salt). -

Precipitation: Acidify the aqueous layer with HCl (pH 2). The 7-carboxylic acid will precipitate as a solid.

-

Purification: Recrystallize from ethanol/water to yield the target compound.

Mechanism of Action: Pathway Visualization

The following diagrams illustrate the synthesis logic and the specific binding mode of this scaffold in Kinase/Integrase pockets.

Diagram 1: Synthetic Logic (The Kolbe-Schmitt Route)

Caption: Synthesis of the 7-COOH scaffold via high-pressure carboxylation of the 8-hydroxy precursor.

Diagram 2: Pharmacophore Binding Mode (Pim-1 Kinase)

Caption: The "Chelation Claw" mechanism where 7-COOH and 8-OH coordinate Mg2+ and bridge catalytic residues.

References

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2][3] Significance: Defines the 7-COOH/8-OH motif as the critical pharmacophore for kinase inhibition.[2] URL:[Link]

-

Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Source: Molecules (2010).[2] Significance: Demonstrates that replacing 7-COOH with esters abolishes biological activity, confirming the acid's role in metal sequestration. URL:[Link]

-

Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Source: Der Pharma Chemica. Significance: Provides protocols for synthesizing 6,8-disubstituted variants with long alkyl chains for antibacterial applications. URL:[Link]

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Source: Journal of Medicinal Chemistry (1980). Significance: Provides the foundational contrast between the 3-COOH (antibiotic) and 7-COOH (enzyme inhibitor) scaffolds. URL:[Link]

Sources

Unlocking the 7-Position: Therapeutic Potential of Quinoline-7-Carboxylic Acid Scaffolds

This guide explores the specific therapeutic utility of the quinoline-7-carboxylic acid scaffold.[1][2] While the 3-carboxylic acid isomer (fluoroquinolone core) dominates the antibiotic market, the 7-carboxylic acid regioisomer represents an emerging pharmacophore with distinct selectivity profiles for kinases (Pim-1), viral enzymes (HIV integrase), and bacterial targets resistant to standard therapies.

Executive Summary: The Regioisomer Advantage

In medicinal chemistry, the quinoline ring is a "privileged structure," but its substitution pattern dictates its biological destiny.[3] Historically, the quinoline-3-carboxylic acid motif has been synonymous with DNA gyrase inhibition (fluoroquinolones). However, shifting the carboxylate group to the 7-position fundamentally alters the electronic distribution and steric trajectory of the molecule, unlocking new binding pockets in oncology and virology.

This guide focuses exclusively on the quinoline-7-carboxylic acid (Q7CA) scaffold. Unlike its 3-isomer counterpart, the Q7CA scaffold exhibits a unique ability to chelate metals in metalloenzymes (like HIV integrase) and form critical hydrogen bonds in the ATP-binding pockets of serine/threonine kinases (Pim-1), making it a high-value target for fragment-based drug discovery (FBDD).

Structural Activity Relationship (SAR) & Mechanistic Logic

The therapeutic divergence of the 7-COOH scaffold stems from its ability to interact with residues that are topologically inaccessible to 3- or 4-substituted quinolines.

The "Chelation-Anchor" Hypothesis (HIV Integrase)

In HIV integrase inhibition, the catalytic core contains divalent metal ions (

-

Mechanism: The 8-hydroxy-quinoline-7-carboxylic acid motif acts as a bidentate ligand. The hydroxyl group at C8 and the carboxylate at C7 form a planar, stable chelate ring with the metal ion.

-

Causality: Removing the 8-OH or moving the carboxyl to C6 abolishes activity, confirming that the 7-COOH/8-OH dyad is the essential pharmacophore for sequestering the catalytic metal.

Kinase Selectivity (Pim-1)

Pim-1 kinase, upregulated in hematological malignancies, possesses a unique hinge region.

-

Binding Mode: The carboxylic acid at position 7 functions as a hydrogen bond acceptor/donor pair with specific lysine (Lys67) and aspartate (Asp186) residues deep within the ATP binding pocket.

-

Contrast: Standard quinoline-3-carboxamides often clash sterically in this region, whereas the 7-COOH vector points directly into the polar selectivity filter.

SAR Visualization

The following diagram illustrates the functional divergence between the standard antibiotic core and the Q7CA scaffold.

Figure 1: Divergent therapeutic pathways of quinoline carboxylic acid regioisomers. The 7-COOH position enables unique kinase and metalloenzyme targeting.

Therapeutic Case Studies

Case Study A: Pim-1 Kinase Inhibition in Leukemia

Researchers have identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent Pim-1 inhibitors.

-

Compound: 7-carboxy-8-hydroxy-2-styrylquinoline.

-

Data: IC

values in the low nanomolar range (10–50 nM). -

Outcome: Induction of apoptosis in MV4-11 leukemic cell lines. The 7-COOH is critical; esterification (prodrug) reduces potency in vitro but may enhance permeability in vivo.

Case Study B: Antibacterial "Super-Nalidixics" (AB206)

While most quinolones are 3-COOH, the compound AB206 (5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-4,5-g quinoline 7-carboxylic acid) demonstrates that the 7-position (relative to the quinoline N) can support potent antibacterial activity.[2]

-

Activity: 4–18x more potent than nalidixic acid against Gram-negative isolates.[2]

-

Significance: Effective against nalidixic acid-resistant strains, suggesting a slightly altered binding mode to DNA gyrase that bypasses common resistance mutations.

Synthetic Methodologies

Synthesizing the 7-COOH isomer requires bypassing the standard Skraup synthesis, which typically favors the 5- or 8- positions due to electronic directing effects.

The Modified Doebner-Miller Approach

To selectively install the carboxylate at C7, one effective route involves starting from 3-amino-4-hydroxybenzoic acid or using an oxidation strategy on a methyl precursor.

Protocol: Synthesis of 8-Hydroxy-quinoline-7-carboxylic acid

This protocol utilizes the oxidative cleavage of a styryl precursor or direct carboxylation.

Step-by-Step Workflow:

-

Precursor Preparation: Start with 2-methyl-8-hydroxyquinoline .

-

Protection: Protect the 8-hydroxyl group (e.g., methoxymethyl ether) to prevent oxidation of the phenol.

-

Oxidation (The Critical Step):

-

Reagents: Selenium dioxide (

) in pyridine or Potassium permanganate ( -

Conditions: Reflux for 4–6 hours.

-

Mechanism:[4][5][6][7][8] The 2-methyl group is resistant; however, if starting from a 7-methyl precursor (7-methyl-8-hydroxyquinoline), oxidation yields the 7-COOH.

-

Alternative: Reimer-Tiemann reaction on 8-hydroxyquinoline often yields the 5- or 7-aldehyde, which can be oxidized to the acid.

-

-

Deprotection: Acidic hydrolysis to restore the 8-OH group.

-

Purification: Recrystallization from ethanol/water.

Synthesis Diagram

Figure 2: Synthetic route for 8-hydroxy-quinoline-7-carboxylic acid using a modified Skraup cyclization on a pre-functionalized aniline.

Experimental Validation Protocols

Protocol: Pim-1 Kinase Inhibition Assay

Objective: Quantify the potency of Q7CA derivatives against Pim-1.[9]

Materials:

-

Recombinant human Pim-1 kinase.

-

Substrate peptide (S6 kinase substrate).

- .

-

Q7CA test compounds (dissolved in DMSO).

Procedure:

-

Preparation: Dilute compounds in kinase buffer (20 mM MOPS, pH 7.0, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM DTT). -

Incubation: Mix 10

L of compound with 10 -

Initiation: Add 10

L of ATP/Substrate mix. Final ATP concentration should be 10 -

Reaction: Run for 30 minutes at 30°C.

-

Termination: Spot 20

L onto P81 phosphocellulose paper. -

Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via scintillation counting.

-

Data Analysis: Plot % activity vs. log[compound] to determine IC

.

Data Summary: Comparative Potency

| Compound Class | Scaffold Substituent | Target | IC50 / MIC | Mechanism |

| Fluoroquinolone | 3-COOH, 4-Oxo | DNA Gyrase | 0.01 - 0.5 | DNA cleavage complex stabilization |

| Q7CA Derivative | 7-COOH, 8-OH | Pim-1 Kinase | 15 nM | ATP pocket H-bonding (Lys67) |

| Styryl-Q7CA | 7-COOH, 2-Styryl | HIV Integrase | 2.5 | Metal Chelation / Strand Transfer Inhibition |

| AB206 Analog | 7-COOH (Fused) | Gram(-) Bacteria | 0.8 | Gyrase inhibition (distinct mode) |

Future Outlook & "Emerging Scaffolds"

The quinoline-7-carboxylic acid scaffold is currently underutilized compared to its 3-isomer cousin. However, its potential in Fragment-Based Drug Design (FBDD) is significant.

-

Fluorescent Probes: 7-COOH derivatives (especially when conjugated with amides) exhibit tunable fluorescence, useful for tracking drug distribution in live cells.

-

Dual-Target Inhibitors: Designing molecules with a 7-COOH for kinase affinity and a 2-position tail for histone deacetylase (HDAC) inhibition is a promising route for multi-target anticancer therapies.

References

-

Sliman, F., et al. (2010).[10] Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.

-

Mekouar, K., et al. (1998). Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells. Journal of Medicinal Chemistry.

-

Ito, N., et al. (1977). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy.

-

Desai, N. C., et al. (2016).[10] Synthesis and antimicrobial activity of novel quinoline derivatives. Medicinal Chemistry Research.

-

Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug discovery. Current Medicinal Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. evitachem.com [evitachem.com]

- 5. iipseries.org [iipseries.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]

Methodological & Application

Microwave-assisted synthesis of 6,8-dimethoxyquinoline derivatives

Application Note: Microwave-Assisted Synthesis of 6,8-Dimethoxyquinoline Derivatives

Part 1: Introduction & Significance

The 6,8-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for agents targeting G9a histone methyltransferase (epigenetic regulation), c-Met kinase (oncology), and multidrug-resistant bacterial strains . Traditional synthesis methods (e.g., Skraup, Doebner-Miller) often suffer from harsh conditions, prolonged reaction times (hours to days), and poor regioselectivity.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing the Combes Condensation . This approach leverages dielectric heating to accelerate the condensation of 2,4-dimethoxyaniline with

Part 2: Mechanism of Action & Regiochemistry

The synthesis relies on the Combes Quinoline Synthesis , where an aniline reacts with a 1,3-diketone followed by acid-catalyzed cyclization.

Regiochemical Logic: To synthesize a 6,8-dimethoxy derivative, the starting material must be 2,4-dimethoxyaniline .

-

** steric Blockade:** The methoxy group at the C2 position of the aniline blocks one ortho site.

-

Directed Cyclization: Cyclization is forced to occur at the C6 position of the aniline ring (the only available ortho hydrogen).

-

Mapping:

-

Aniline C6

Quinoline C4a (Bridgehead). -

Aniline C4 (OMe)

Quinoline C6 (OMe). -

Aniline C2 (OMe)

Quinoline C8 (OMe).

-

Reaction Scheme:

Figure 1: Mechanistic pathway of the Microwave-Assisted Combes Synthesis.[1]

Part 3: Experimental Protocol

Method A: Solvent-Free Green Synthesis (Recommended)

Best for: High atom economy, rapid screening, and "Green Chemistry" compliance.

Reagents:

-

Substrate: 2,4-Dimethoxyaniline (1.0 equiv, ~153 mg for 1 mmol scale).

-

Reagent: Acetylacetone (1.2 equiv, ~120 mg).

-

Catalyst: Montmorillonite K-10 Clay (20% w/w relative to substrate) OR p-Toluenesulfonic acid (p-TSA, 5 mol%).

-

Vessel: 10 mL Microwave Process Vial (Quartz or Borosilicate).

Step-by-Step Workflow:

-

Pre-Mixing: In the microwave vial, mix 2,4-dimethoxyaniline and acetylacetone. If using K-10 clay, add it now and vortex to create a uniform paste.

-

Expert Tip: If the mixture is too viscous, add a minimal amount (0.5 mL) of Ethanol to ensure efficient stirring, though solvent-free is preferred for rate enhancement.

-

-

Irradiation: Seal the vial with a PTFE-coated septum cap. Place in the microwave reactor.

-

Temp: 120 °C

-

Hold Time: 5–10 minutes

-

Pressure Limit: 200 psi

-

Power: Dynamic (Max 200W)

-

Note: The reaction typically proceeds via a Schiff base intermediate which may be visible as a color change.

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Dilute with hot Ethanol (5 mL).

-

Filter while hot to remove the K-10 clay catalyst.

-

-

Crystallization:

-

Allow the filtrate to cool.[2] The product often crystallizes directly.

-

If no precipitate forms, pour into ice-water (20 mL) and neutralize with saturated

if p-TSA was used.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow needles.

Method B: Modified Friedländer (For 2-Aryl Derivatives)

Best for: Synthesizing biologically active 2-aryl-6,8-dimethoxyquinolines.

Reagents:

-

2-Amino-3,5-dimethoxyacetophenone (prepared from 2,4-dimethoxyaniline via acylation/Fries rearrangement).

-

Aryl Aldehyde (e.g., Benzaldehyde).

-

Solvent: Glacial Acetic Acid (3 mL).

-

Temp: 160 °C for 5 minutes.

Part 4: Characterization & Validation

Expected Data for 6,8-Dimethoxyquinoline Core:

-

TLC:

(Hexane:EtOAc 7:3). -

H NMR (400 MHz,

- 3.85 (s, 3H, 8-OMe)

- 3.68 (s, 3H, 6-OMe)

-

8.57 (d, H-2),

-

Mass Spectrometry: M+ peak consistent with formula (e.g., m/z 231.1 for dimethyl derivative).

Data Summary Table:

| Parameter | Conventional Heating | Microwave (This Protocol) | Improvement |

| Reaction Time | 4 - 12 Hours | 5 - 15 Minutes | 96% Reduction |

| Yield | 45 - 60% | 78 - 92% | Significant |

| Solvent Usage | High (Reflux) | None / Minimal | Green |

| Purity (Crude) | Low (Tarry byproducts) | High (Cleaner profile) | Simplified Workup |

Part 5: Troubleshooting & Optimization

Figure 2: Troubleshooting logic for optimizing the microwave synthesis.

References

-

BenchChem. Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from

-

BenchChem. Biological Activity of 4-Chloro-6,7-dimethoxyquinoline Derivatives. Retrieved from

-

National Institutes of Health (NIH). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from

-

MDPI. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Retrieved from

-

ResearchGate. Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Retrieved from

Sources

The Rising Star in Coordination Chemistry: 6,8-Dimethoxyquinoline-7-carboxylic Acid as a Versatile Ligand for Metal Complexation

Introduction: Unveiling the Potential of a Tailored Ligand

In the dynamic landscape of coordination chemistry, the quest for novel ligands with precisely tuned electronic and steric properties is paramount for advancing catalysis, materials science, and medicinal chemistry. Quinoline derivatives have long been a cornerstone in the design of metal complexes, owing to their robust coordination capabilities and diverse applications.[1] This application note introduces 6,8-Dimethoxyquinoline-7-carboxylic acid , a promising, yet underexplored, ligand poised to offer unique advantages in metal complexation.

The strategic placement of two electron-donating methoxy groups at the 6 and 8 positions of the quinoline scaffold is anticipated to significantly modulate the electron density of the aromatic system and the coordinating nitrogen atom. This, in turn, can influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes.[1] The adjacent carboxylic acid at the 7-position provides a crucial binding site, enabling the ligand to act as a bidentate chelator, coordinating to a metal center through the quinoline nitrogen and the carboxylate oxygen. This guide provides a comprehensive overview, from the proposed synthesis of this novel ligand to detailed protocols for its application in metal complexation and subsequent characterization.

Part 1: Synthesis of this compound - A Proposed Pathway

While the direct synthesis of this compound is not extensively documented in current literature, a plausible and efficient synthetic route can be designed by adapting established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer synthesis.[2][3] The following proposed protocol is based on the Doebner reaction, which is well-suited for the synthesis of quinoline-4-carboxylic acids and can be adapted for the 7-carboxylic acid isomer with appropriate starting materials.[4]

Proposed Synthetic Scheme:

A potential route involves the reaction of 3,5-dimethoxyaniline with an appropriate α,β-unsaturated aldehyde and pyruvic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed Doebner reaction for the synthesis of the target ligand.

Detailed Experimental Protocol (Proposed):

Materials:

-

3,5-Dimethoxyaniline

-

Acrolein (or other suitable α,β-unsaturated aldehyde)

-

Pyruvic acid

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyaniline (1 equivalent) in ethanol.

-

Addition of Reactants: To this solution, add pyruvic acid (1.1 equivalents). Slowly add a mixture of acrolein (1.2 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise from a dropping funnel with constant stirring. The addition should be performed in an ice bath to control the initial exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate.

-

Purification:

-

Filter the crude product and wash it with cold water.

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the alkaline solution with an organic solvent (e.g., diethyl ether) to remove any unreacted aniline.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the desired carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization of the Ligand:

The synthesized ligand should be thoroughly characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the carboxylic acid, C-O-C of the methoxy groups).

-

Melting Point: To assess the purity of the compound.

Part 2: Metal Complexation with this compound

The presence of the quinoline nitrogen and the carboxylate group allows this compound to act as a versatile bidentate ligand for a wide range of metal ions. The methoxy groups are expected to enhance the electron-donating ability of the ligand, potentially leading to the formation of more stable metal complexes compared to unsubstituted quinoline carboxylic acids.[5][6]

General Protocol for Metal Complex Synthesis:

This protocol provides a general method for the synthesis of metal complexes. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.

Materials:

-

This compound (ligand)

-

A suitable metal salt (e.g., Cu(OAc)₂, ZnCl₂, PdCl₂, etc.)

-

A suitable solvent (e.g., ethanol, methanol, DMF, DMSO)

-

A base (e.g., NaOH, triethylamine) if the carboxylate needs to be deprotonated in situ.

Procedure:

-

Ligand Solution: Dissolve this compound (2 equivalents) in the chosen solvent. If necessary, add a stoichiometric amount of base to deprotonate the carboxylic acid.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a few hours to ensure complete complexation. The formation of a precipitate often indicates the formation of the metal complex.

-

Isolation of the Complex:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated complex by filtration.

-

Wash the complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.

-

Dry the complex in a vacuum desiccator.

-

Diagram 2: General Workflow for Metal Complex Synthesis

Caption: A generalized workflow for the synthesis of metal complexes.

Characterization of Metal Complexes:

The synthesized metal complexes should be thoroughly characterized to determine their structure, composition, and properties.

Table 1: Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=N bonds. Appearance of new bands in the low-frequency region can indicate M-N and M-O bonds. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |

| NMR Spectroscopy | For diamagnetic complexes, NMR can provide detailed structural information in solution. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

Part 3: Potential Applications and Future Directions

The unique electronic properties imparted by the dimethoxy substituents suggest that metal complexes of this compound could find applications in several key areas:

-

Catalysis: The electron-rich nature of the ligand could enhance the catalytic activity of metal centers in various organic transformations.[7]

-

Bioinorganic Chemistry and Drug Development: Quinoline derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.[8][9][10] Metal complexation can often enhance these activities.

-

Materials Science: These complexes may exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Conclusion

This compound represents a promising new ligand for the development of novel metal complexes with tailored properties. The proposed synthetic route provides a clear path to accessing this molecule, and the detailed protocols for complexation and characterization offer a solid foundation for researchers to explore its coordination chemistry. The anticipated unique electronic features of this ligand open up exciting avenues for the design of new catalysts, therapeutic agents, and advanced materials. Further research into the synthesis and application of this versatile ligand is highly encouraged to unlock its full potential.

References

-

Der Pharma Chemica. (n.d.). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN85104693A - The preparation method of quinoline carboxylic acid derivative.

-

RSC Publishing. (2018, January 11). Coordination-assisted formation of quinoline-ortho-quinones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Retrieved from [Link]

-

Lund University Publications. (2024, September 19). Square planar transition-metal complexes containing a methoxy-quinoline ligand synthesised as antimalarial drug candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4‐methoxy substituted quinoline ligands 3a and 3b. Retrieved from [Link]

-

Frontiers. (2025, May 29). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Retrieved from [Link]

-

PubMed Central (PMC). (2025, May 30). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Retrieved from [Link]

-

Victoria University of Wellington. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

-

PubMed. (2019, May 15). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Retrieved from [Link]

-

MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

Bentham Science Publishers. (2025, February 20). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs | Request PDF. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2015, April 25). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jns.edu.af [jns.edu.af]

- 3. benthamdirect.com [benthamdirect.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Frontiers | Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents [frontiersin.org]

- 6. Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility enhancement strategies for 6,8-Dimethoxyquinoline-7-carboxylic acid

Technical Support Center: 6,8-Dimethoxyquinoline-7-carboxylic acid

Document ID: TSC-DMQC-SE-V1.0

Last Updated: February 25, 2026

Introduction for the Researcher

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a quinoline derivative with a carboxylic acid functional group, its aqueous solubility is expected to be limited and highly dependent on pH. This guide provides a systematic, mechanism-based approach to enhancing solubility, from fundamental techniques to advanced formulation strategies. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a robust formulation strategy for your downstream applications.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section is structured to address the most common problems encountered in the lab. Follow this workflow to systematically diagnose and resolve solubility challenges.

**dot

graph TD { A[Start: Compound Insoluble in Aqueous Buffer] --> B{Initial Check: pH Modification}; B --> C{Success?}; C -- Yes --> D[Proceed with Experiment]; C -- No --> E{Intermediate Strategy}; E --> F[Salt Formation]; E --> G[Co-solvency]; F --> H{Success?}; G --> H; H -- Yes --> D; H -- No --> I{Advanced Strategy}; I --> J[Cyclodextrin Complexation]; I --> K[Amorphous Solid Dispersion]; J --> L{Success?}; K --> L; L -- Yes --> D; L -- No --> M[Consult Formulation Specialist]; }

Caption: Systematic workflow for solubility enhancement.

Q1: My compound, this compound, won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

Answer:

The primary reason for poor solubility at neutral pH is the protonated state of the carboxylic acid group. Carboxylic acids are weak acids and are significantly more soluble in their ionized (deprotonated) form.[1][2] The first step is to determine the compound's pH-solubility profile to identify the pH at which it becomes sufficiently soluble.

Causality: The solubility of an ionizable compound is governed by its pKa—the pH at which the compound is 50% ionized. For a carboxylic acid, at a pH well above its pKa, the equilibrium shifts towards the deprotonated, negatively charged carboxylate form, which is more polar and thus more soluble in water.[1][3] Conversely, at a pH below the pKa, the compound exists predominantly in its neutral, less soluble form.[2][4][5]

Experimental Protocol: Generating a pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.

Q2: I've increased the pH and solubility has improved, but it's still not high enough for my assay, or the compound precipitates when I add it to my final system. What are my next options?

Answer:

When pH adjustment alone is insufficient, the next strategies to consider are salt formation and co-solvency . These are robust methods that can provide a significant boost in solubility.

Option A: Salt Formation

Causality: Converting the acidic drug into a salt is a very common and effective method to increase solubility and dissolution rates.[6][7][8] By reacting the carboxylic acid with a suitable base (counterion), you form a salt that readily dissociates in water, leading to a higher aqueous solubility compared to the free acid form.[3][8][9]

Experimental Protocol: Screening for a Suitable Salt Form

-

Counterion Selection: Choose a set of pharmaceutically acceptable bases (counterions). Common choices for carboxylic acids include sodium (NaOH), potassium (KOH), calcium (Ca(OH)₂), and organic amines like tromethamine or meglumine.[10]

-

Salt Synthesis (Small Scale):

-

Dissolve a known amount of your compound in a suitable organic solvent (e.g., ethanol, methanol).

-

In a separate vial, dissolve a stoichiometric equivalent (1:1 molar ratio) of the chosen base in the same solvent or water.

-

Slowly add the base solution to the acid solution while stirring.

-

If a precipitate (the salt) forms, it can be isolated by filtration. If not, the solvent can be slowly evaporated to yield the solid salt.

-

-

Solubility Assessment: Determine the aqueous solubility of each new salt form using the equilibrium solubility method described in Q1 (typically in purified water or a specific buffer). Compare the results to the free acid.

Option B: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12][13] This makes the aqueous environment more favorable for a poorly soluble, non-polar molecule, thereby increasing its solubility.[5][14][15] This technique is particularly useful for solubilizing lipophilic compounds.[14]

Experimental Protocol: Co-solvent Screening

-

Co-solvent Selection: Select a panel of common, biocompatible co-solvents.

-

Solubility Determination:

-

Prepare several stock solutions of your compound in each pure co-solvent (e.g., 10 mg/mL in DMSO).

-

Create a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

-

Add a small, fixed amount of your compound's stock solution to each co-solvent/buffer mixture.

-

Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The highest percentage of aqueous buffer that maintains a clear solution for a given co-solvent concentration is your target.

-

-

Data Presentation: Summarize the findings in a table for easy comparison.

Table 1: Example Co-Solvent Screening Data

| Co-Solvent | Max. Aqueous Phase (%) without Precipitation | Notes |

| DMSO | 95% | Common for in vitro stocks, but can have cellular effects. |

| Ethanol | 80% | Generally well-tolerated in many systems. |

| Propylene Glycol | 70% | Common in pharmaceutical formulations. |

| PEG 400 | 60% | Lower toxicity, often used for in vivo studies. |

Q3: My application is for in vivo studies, and high concentrations of organic co-solvents are not permissible. The required dose is still too high for simple pH adjustment. What advanced strategies should I explore?

Answer:

For demanding applications like in vivo dosing, where solvent toxicity and volume are critical constraints, you must turn to more advanced formulation technologies like cyclodextrin complexation or the creation of amorphous solid dispersions .

Option A: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can encapsulate poorly soluble "guest" molecules, like your quinoline compound, within their cavity.[19][20] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the drug from the aqueous environment and significantly increasing its apparent solubility.[16][21]

**dot graph TD { subgraph "Aqueous Environment" A["Drug Molecule (Hydrophobic)"] -- "Poorly Soluble" --> B((Water)); C["Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)"] -- "Soluble" --> B; A -- "Encapsulation" --> D["Drug-CD Inclusion Complex"]; C --> D; D -- "Highly Soluble" --> B; end node[shape=plaintext] style A fill:#EA4335, fontcolor:#FFFFFF style C fill:#4285F4, fontcolor:#FFFFFF style D fill:#34A853, fontcolor:#FFFFFF }

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol: Feasibility Study with Cyclodextrins

-

CD Selection: The most commonly used CDs in pharmaceuticals are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high solubility and safety profiles.[16]

-

Phase Solubility Study:

-

Prepare a series of aqueous solutions with increasing concentrations of the chosen CD (e.g., 0 to 40% w/v).

-

Add an excess amount of your compound to each CD solution.

-

Equilibrate, centrifuge, and filter as described in Q1.

-

Measure the concentration of the dissolved drug in each supernatant.

-

-

Data Analysis: Plot the drug solubility against the CD concentration. A linear increase (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex and is a strong indicator of success.[18][21]

Option B: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline solids have a highly ordered, stable lattice structure that requires significant energy to break during dissolution. An amorphous solid lacks this long-range order and exists at a higher energetic state.[22][23] By dispersing the drug at a molecular level within a polymer matrix (the carrier), you can create a stable amorphous solid dispersion.[24][25][26] This high-energy amorphous form dissolves much more readily and can achieve supersaturated concentrations, greatly enhancing bioavailability.[22][25]

Experimental Protocol: Proof-of-Concept ASD Preparation (Solvent Evaporation)

-

Polymer Selection: Choose a suitable carrier polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

-

Preparation:

-

Select a common volatile solvent (e.g., methanol, acetone) that dissolves both your compound and the chosen polymer.

-

Prepare a solution containing a specific ratio of drug to polymer (e.g., 1:3 w/w).

-

Evaporate the solvent rapidly using a rotary evaporator or by casting a thin film in a petri dish under vacuum. This process "traps" the drug in its amorphous state within the polymer matrix.

-

-

Characterization & Dissolution Testing:

-

Confirm the amorphous nature of the resulting solid using techniques like X-Ray Powder Diffraction (XRPD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).

-

Perform a dissolution test by adding a known amount of the ASD powder to an aqueous buffer and measuring the drug concentration over time. Compare this to the dissolution of the crystalline drug alone. A significantly faster and higher concentration profile indicates successful solubility enhancement.

-

Part 2: Frequently Asked Questions (FAQs)

Q. What is the likely pKa of this compound?

A. While an experimental value is not available, we can estimate it based on its structure. The pKa of a simple aromatic carboxylic acid like benzoic acid is ~4.2. The electron-donating methoxy groups and the quinoline ring system may slightly alter this value, but it is reasonable to assume the pKa will be in the range of 3.5 - 5.0.[27][28] This confirms that at neutral pH (~7.4), the compound will be predominantly in its soluble, ionized form.

Q. Are there any risks associated with pH modification?

A. Yes. Exposing your compound to high or low pH for extended periods can lead to chemical degradation, such as hydrolysis. It is crucial to assess the stability of your compound at the target pH before preparing bulk solutions. A simple stability study involves incubating the dissolved compound at the desired pH and monitoring its purity by HPLC over time.

Q. How do I choose between different salt forms?

A. The optimal salt form will provide the best balance of solubility, stability, and manufacturability.[7] A sodium or potassium salt often gives the highest solubility, but may be more hygroscopic (absorb moisture from the air).[29] Salts made with larger organic counterions may be less soluble but more crystalline and stable.[10] An initial screening with 2-3 different counterions is recommended.

Q. Can I combine different solubility enhancement techniques?

A. Absolutely. This is a common and powerful strategy. For instance, you can dissolve a salt form of your drug in a buffer containing a co-solvent.[30] Or, you can use a pH-adjusting agent within an amorphous solid dispersion formulation to optimize the microenvironment for dissolution.[15][30]

References

- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.

- Research Journal of Pharmaceutical Dosage Forms and Technology.

- Bhalani, D. V., et al. (n.d.).

- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.

- Mocanu, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- Taylor & Francis. Cosolvent – Knowledge and References.

- Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.

- Loftsson, T., & Jarvinen, T. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.

- Pharmacophore.

- Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed.

- Miyaji, Y., et al. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

- Evonik. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.

- wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.

- Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

- Brainly. (2023, July 10).

- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.

- Eman. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery.

- Benchchem.

- Merck.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.

- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

- Pharma Excipients. (2022, May 30).

- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.

- Anticancer Agents in Medicinal Chemistry. (2021).

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?

- Pearson.

- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- ResearchGate. (2023, August). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.

- World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

Sources

- 1. brainly.com [brainly.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 6. rjpdft.com [rjpdft.com]

- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpcbs.com [ijpcbs.com]

- 15. wjbphs.com [wjbphs.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. publishing.emanresearch.org [publishing.emanresearch.org]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. japer.in [japer.in]

- 24. seppic.com [seppic.com]

- 25. ascendiacdmo.com [ascendiacdmo.com]

- 26. crystallizationsystems.com [crystallizationsystems.com]

- 27. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ijpsjournal.com [ijpsjournal.com]

Troubleshooting decarboxylation side reactions in quinoline-7-carboxylic acid synthesis

Topic: Troubleshooting Decarboxylation Side Reactions

Status: Active | Ticket Type: Technical Guide | Audience: Medicinal Chemistry & Process Development

Introduction: The Stability Paradox

Synthesizing Quinoline-7-carboxylic acid presents a specific thermodynamic challenge. While the 7-position is electronically distinct from the hyper-labile 2- and 4-positions (which decarboxylate via a Hammick-like mechanism), it remains vulnerable under the aggressive acidic conditions typical of classical quinoline synthesis (Skraup/Doebner-Miller) or vigorous hydrolysis.

This guide addresses the unwanted loss of

Module 1: Diagnostic Hub

User Question: "My yield is low, and I see a non-polar spot on TLC. How do I confirm if this is decarboxylation or just decomposition?"

Technical Response: Decarboxylation is often silent in terms of "tar" formation but distinct in analytical data. Use this logic flow to confirm the diagnosis before altering your route.

Diagnostic Decision Tree

Caption: Diagnostic logic to distinguish specific decarboxylation events from general decomposition.

Module 2: The Mechanism (The "Why")

User Question: "I thought only 2- and 4-quinoline carboxylic acids were unstable. Why is my 7-isomer degrading?"

Technical Response: You are correct that 2- and 4-isomers are most unstable due to the direct resonance stabilization of the carbanion by the ring nitrogen (Hammick Reaction mechanism). However, the 7-position is not immune.

The Causality:

-

Protonation: Under the highly acidic conditions of a Skraup reaction (

, -

Electron Withdrawal: The protonated nitrogen (

) acts as a powerful electron sink, pulling density from the carbocyclic ring. -

Thermal Ejection: If the temperature exceeds

, the bond to the carboxyl group weakens, leading to heterolytic fission.

Comparative Stability Data:

| Isomer Position | Decarboxylation Risk | Critical Condition | Mechanism Type |

| 2-COOH | Extreme | Zwitterionic stabilization | |

| 4-COOH | High | Zwitterionic stabilization | |

| 7-COOH | Moderate | Acid-Catalyzed Thermal | |

| 3-COOH | Low | Pure Thermal |

Module 3: Troubleshooting Protocols

Scenario A: Decarboxylation during Hydrolysis

Issue: You synthesized methyl quinoline-7-carboxylate, but hydrolysis to the acid yields quinoline.

Standard Fail: Refluxing in 6M HCl or NaOH at

Corrective Protocol: Lithium Hydroxide Saponification

Rationale: Lithium acts as a mild Lewis acid to coordinate the carbonyl, allowing hydrolysis at lower temperatures without generating the high-energy intermediates that lead to

-

Dissolve: 1.0 eq of Ester in THF:Water (3:1). Avoid Methanol if transesterification is a risk.

-

Reagent: Add 2.5 eq LiOH·H2O (Solid or 1M solution).

-

Condition: Stir at Ambient Temperature (RT) . Do not reflux.

-

Monitoring: Check TLC/LCMS at 4 hours. If slow, warm to max

. -

Workup: Carefully acidify with 1M HCl to pH 4-5 (Isoelectric point precipitation) rather than pH 1.

Scenario B: Decarboxylation during Ring Closure (Skraup/Doebner)

Issue: Classical Skraup synthesis (Aniline + Glycerol +

Corrective Protocol: The "Gold Standard" Pd-Catalyzed Carbonylation

Rationale: Instead of building the ring with the acid group attached (and risking it), build the ring first as a halide, then install the acid using Palladium catalysis at mild temperatures (

Workflow:

-

Precursor: Synthesize or purchase 7-Bromoquinoline .

-

Catalyst System: Pd(OAc)2 (2 mol%) + Xantphos (2 mol%).[1]

-

CO Source: Use Carbon Monoxide balloon (1 atm) OR a surrogate like TFBen (Benzene-1,3,5-triyl triformate) if gas handling is limited.

-

Nucleophile: Water (for acid) or MeOH (for ester).

-

Base:

(3.0 eq).

Caption: Palladium-catalyzed carbonylation bypasses the thermal risks of classical ring-closing synthesis.

Module 4: FAQ (Quick Fixes)

Q: Can I use the Sandmeyer reaction to install the acid?

A: Yes, but be cautious. Converting 7-aminoquinoline to the nitrile (via diazonium) is safe. However, hydrolyzing the nitrile requires harsh acid/base reflux, which brings you back to the decarboxylation risk. If you go this route, hydrolyze the nitrile using basic peroxide (

Q: Does the solvent matter for thermal stability? A: Yes. High-boiling polar solvents (DMSO, DMF) often accelerate decarboxylation by stabilizing the transition state. If you must heat, use non-polar solvents (Toluene) or protic solvents that don't stabilize the zwitterion as effectively as dipolar aprotic ones.

References

-

Mechanistic Foundation: Brown, B. R. (1951).[2] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131–146.[2] Link

-

Classical Skraup Risks: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link

-

Modern Pd-Carbonylation: Albaneze-Walker, J., et al. (2004). Improved Carbonylation of Aryl Halides. Organic Letters, 6(13), 2097–2100. Link

- CO Surrogates (TFBen): Neumann, H., & Beller, M. (2011). TFBen as a Solid CO Source. Angewandte Chemie Int. Ed., 50(40), 9478.

-

Mild Hydrolysis: Li, X., et al. (2020). Base-mediated hydrolysis of quinoline esters.[3][4] Journal of Organic Chemistry, 85(5), 2733. Link

Sources

Technical Support Center: 6,8-Dimethoxyquinoline Synthesis & Regioisomer Control

Executive Summary

The synthesis of 6,8-dimethoxyquinoline (6,8-DMQ) presents a classic challenge in heterocyclic chemistry: controlling substituent placement on the benzofused ring. Users typically encounter "regioisomer" issues arising from two distinct sources:

-